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Compound of Interest

Compound Name: 4,5-Diphenyl-oxazol-2-ylamine

Cat. No.: B1200117 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 4,5-diphenyloxazole scaffold is a privileged structure in medicinal chemistry, serving as a

versatile framework for the development of novel therapeutic agents. Derivatives of this core

have demonstrated a broad spectrum of biological activities, including anti-inflammatory,

anticancer, and antimicrobial effects. This guide provides a comparative analysis of the

structure-activity relationships (SAR) of 4,5-diphenyloxazole derivatives, supported by

experimental data, to inform future drug design and development efforts.

Anti-inflammatory Activity: Selective COX-2
Inhibition
A significant area of investigation for 4,5-diphenyloxazole derivatives has been their potential

as selective cyclooxygenase-2 (COX-2) inhibitors. The selective inhibition of COX-2 over COX-

1 is a key strategy in the development of anti-inflammatory drugs with a reduced risk of

gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

The general SAR for COX-2 inhibition by 4,5-diphenyloxazole derivatives suggests that

modifications at the N-3 and C-5 positions of the oxazole ring are critical for potency and

selectivity.
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Quantitative Comparison of COX-2 Inhibition

Compound
ID

R
(Substitutio
n at N-3)

R'
(Substitutio
n at C-5
Phenyl)

COX-1 IC50
(µM)

COX-2 IC50
(µM)

Selectivity
Index (COX-
1/COX-2)

Reference - - >100 2 >50

Celecoxib - SO2NH2 7.6 0.04 190

Data compiled from multiple sources. The reference compound is a 3-methyl-4,5-

diphenyloxazolone derivative with a p-sulfonamide group on one of the phenyl rings.[1]

Key SAR Observations:

Sulfonamide Moiety: The presence of a sulfonamide group (SO2NH2) at the para-position of

the C-5 phenyl ring is a crucial determinant for potent and selective COX-2 inhibition. This

feature is also present in the selective COX-2 inhibitor celecoxib.

N-3 Substitution: Substitution at the N-3 position of the oxazolone ring with a methyl group

has been shown to be favorable for COX-2 selectivity.[1]
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Simplified signaling pathway of COX-2 mediated inflammation and its inhibition.

Anticancer Activity: Cytotoxicity against Cancer Cell
Lines
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Recent studies have explored the potential of 4,5-diphenylimidazole derivatives, structurally

similar to the oxazole counterparts, as cytotoxic agents against various cancer cell lines. While

specific data for a broad range of 4,5-diphenyloxazole derivatives is still emerging, the findings

from imidazole analogs provide valuable insights into the SAR for anticancer activity.

Quantitative Comparison of Cytotoxicity
Compound ID Cell Line IC50 (µM)

Lepidiline A analogue (4,5-

diphenyl)
MCF-7 15.3

Lepidiline C analogue (4,5-

diphenyl)
MCF-7 12.8

Lepidiline D analogue (4,5-

diphenyl)
MCF-7 8.7

Data represents 4,5-diphenylimidazole analogs of natural products, lepidilines.

Key SAR Observations:

The replacement of methyl groups at the C-4 and C-5 positions of the imidazole ring with

phenyl groups has been shown to significantly increase cytotoxicity against the MCF-7

breast cancer cell line.

Further modifications on the imidazole ring system, such as N-benzylation, also influence the

cytotoxic potency.
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General workflow for structure-activity relationship (SAR) studies.

Antimicrobial Activity: A Comparison with Imidazole
Analogs
While the primary focus has been on anti-inflammatory and anticancer activities, the structural

similarity of 4,5-diphenyloxazoles to 4,5-diphenylimidazoles, which have demonstrated

antibacterial properties, suggests potential in this area as well.
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Quantitative Comparison of Antimicrobial Activity (MIC
values)

Compound ID Bacterial Strain MIC (µg/mL)

Imidazole Derivative 6c Staphylococcus aureus 16

Imidazole Derivative 6c Enterococcus faecalis 16

Imidazole Derivative 6d Staphylococcus aureus 4

Ciprofloxacin (Reference) Staphylococcus aureus 8

Data for 4,5-diphenylimidazole derivatives.[2]

Key SAR Observations for Imidazole Analogs:

The nature of the substituent at the 2-position of the 4,5-diphenylimidazole ring significantly

influences antibacterial activity.[2]

Compound 6d, a 2-((5'-(trifluoromethyl)-1H-benzimidazol-2-yl)methylthio)-4,5-diphenyl-1H-

imidazole, was found to be more potent than the reference antibiotic ciprofloxacin against

Staphylococcus aureus.[2]

These findings suggest that exploring the antimicrobial potential of 4,5-diphenyloxazole

derivatives with similar substitution patterns could be a promising avenue for research.
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Comparison of biological activities of 4,5-diphenyloxazole derivatives.

Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Principle: This assay measures the ability of a test compound to inhibit the production of

prostaglandins from arachidonic acid by purified COX-1 and COX-2 enzymes.

Procedure:

Purified ovine COX-1 or human recombinant COX-2 enzyme is incubated in a reaction buffer

(e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor.

The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the enzyme

solution and pre-incubated for a defined period (e.g., 15 minutes at 25°C).

The reaction is initiated by the addition of arachidonic acid.

The reaction is allowed to proceed for a specific time (e.g., 2 minutes) and then terminated

by the addition of an acid (e.g., 1 M HCl).

The amount of prostaglandin E2 (PGE2) produced is quantified using a specific enzyme

immunoassay (EIA) kit.

The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme

activity, is calculated by comparing the PGE2 levels in the presence and absence of the

inhibitor.

Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell

viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan

product.

Procedure:
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Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

The cells are then treated with various concentrations of the test compounds and incubated

for a specified period (e.g., 48 or 72 hours).

After the incubation period, the medium is removed, and MTT solution is added to each well.

The plate is incubated for a further 2-4 hours to allow the formazan crystals to form.

A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

The absorbance of the resulting purple solution is measured using a microplate reader at a

wavelength of approximately 570 nm.

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth,

is determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the

visible growth of a microorganism after overnight incubation.

Procedure:

A series of twofold dilutions of the test compound are prepared in a liquid growth medium

(e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

Each well is inoculated with a standardized suspension of the test microorganism (e.g.,

Staphylococcus aureus).

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

After incubation, the wells are visually inspected for turbidity, which indicates microbial

growth.

The MIC is recorded as the lowest concentration of the compound at which there is no

visible growth.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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